

An In-depth Technical Guide to Azido-PEG3-aldehyde: Properties and Applications

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Compound of Interest

Compound Name: Azido-PEG3-aldehyde

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Introduction

Azido-PEG3-aldehyde is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group and an aldehyde moiety connected by a flexible three-unit polyethylene glycol (PEG) spacer, allows for specific and efficient ligation to various biomolecules. This guide provides a comprehensive overview of the physical and chemical properties of **Azido-PEG3-aldehyde**, along with detailed experimental protocols for its application.

Core Physical and Chemical Properties

The versatility of **Azido-PEG3-aldehyde** stems from its distinct chemical features. The azide group serves as a handle for "click chemistry," enabling highly efficient and bioorthogonal conjugation to alkyne-containing molecules. The aldehyde group provides a reactive site for the formation of stable linkages with primary amines, commonly found in proteins and peptides. The hydrophilic PEG linker enhances the solubility and biocompatibility of the resulting conjugates.

Physical Properties

A summary of the key physical properties of **Azido-PEG3-aldehyde** is presented in the table below. These properties are crucial for handling, storage, and experimental design.

Property	Value	Reference
Molecular Formula	C9H17N3O4	[1] [2] [3] [4] [5]
Molecular Weight	231.25 g/mol	
Appearance	Colorless oil or liquid	
Purity	>95%	
Storage Conditions	Store at -20°C, protect from light and moisture. For long-term storage (months to years), -20°C is recommended. For short-term storage (days to weeks), 0-4°C is suitable.	

Chemical Properties

The chemical reactivity of **Azido-PEG3-aldehyde** is central to its utility. The table below outlines its key chemical characteristics.

Property	Description	Reference
Solubility	Soluble in common organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO. To enhance solubility, gentle heating to 37°C and sonication can be applied.	
Reactivity	The azide group reacts with terminal alkynes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage. The aldehyde group reacts with primary amines (e.g., lysine residues on proteins) to form a Schiff base, which can be subsequently reduced to a stable secondary amine bond.	
Stability	Stable under recommended storage conditions. Avoid repeated freeze-thaw cycles of solutions. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.	

Experimental Protocols

General Protocol for Protein Labeling via Reductive Amination

This protocol describes the conjugation of **Azido-PEG3-aldehyde** to a protein through its primary amine groups.

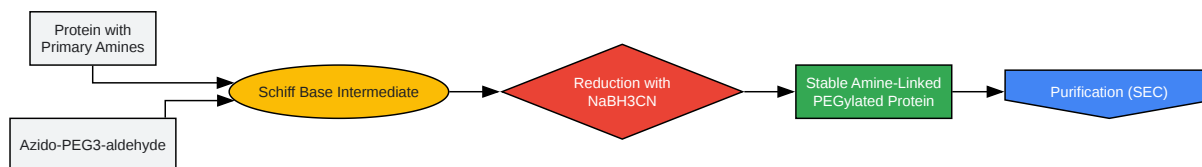
Materials:

- Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
- **Azido-PEG3-aldehyde**
- Anhydrous DMSO or DMF
- Sodium cyanoborohydride (NaBH_3CN) solution (freshly prepared)
- Size-exclusion chromatography (SEC) column for purification

Procedure:

- **Protein Preparation:** Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.
- **Azido-PEG3-aldehyde Stock Solution:** Prepare a stock solution of **Azido-PEG3-aldehyde** in anhydrous DMSO or DMF.
- **Conjugation Reaction:** a. Add a 10-50 fold molar excess of the **Azido-PEG3-aldehyde** stock solution to the protein solution. b. Incubate the reaction mixture at room temperature for 30 minutes to 2 hours with gentle stirring to form the Schiff base.
- **Reduction Step:** a. Add freshly prepared sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM. b. Incubate for an additional 2-4 hours at room temperature or overnight at 4°C.
- **Purification:** Remove excess reagents and purify the PEGylated protein using a size-exclusion chromatography column.

Workflow for Protein Labeling via Reductive Amination



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Caption: Workflow for protein conjugation using **Azido-PEG3-aldehyde** via reductive amination.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between an azide-functionalized molecule (prepared using **Azido-PEG3-aldehyde**) and an alkyne-containing molecule.

Materials:

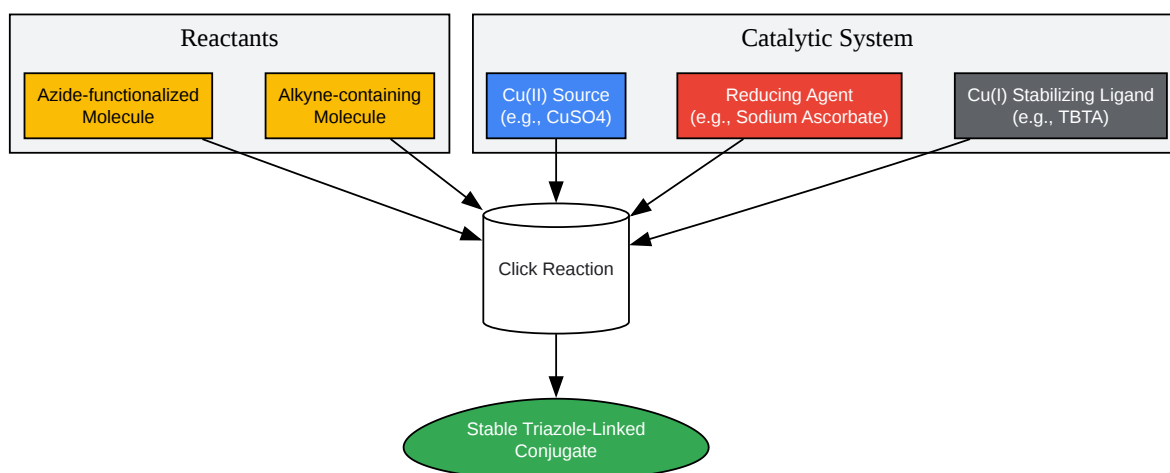
- Azide-functionalized molecule
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
- Suitable solvent (e.g., DMSO/t-BuOH mixture)

Procedure:

- Prepare Reactants: Dissolve the azide-functionalized molecule and the alkyne-containing molecule in a suitable solvent mixture.

- Prepare Catalyst Solution: a. Prepare a stock solution of CuSO_4 . b. Prepare a fresh stock solution of sodium ascorbate. c. Prepare a stock solution of the copper ligand (e.g., TBTA).
- Click Reaction: a. To the mixture of reactants, add the copper ligand. b. Add the CuSO_4 solution. c. Initiate the reaction by adding the sodium ascorbate solution. d. Allow the reaction to proceed at room temperature for 1-4 hours.
- Purification: Purify the resulting triazole-linked conjugate using appropriate chromatographic techniques.

Logical Flow of a CuAAC Reaction



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